2,3-dihydrobiochanin A is a hydroxyisoflavanone that is the 2,3-dihydro derivative of biochanin A. It has a role as an antifungal agent and a metabolite. It is a hydroxyisoflavanone and a methoxyisoflavanone. It derives from a biochanin A. It is a conjugate acid of a 2,3-dihydrobiochanin A(1-).
Dihydrobiochanin A
CAS No.: 83920-62-1
Cat. No.: VC21341142
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83920-62-1 |
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Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3 |
Standard InChI Key | XPZQBSCTDLGDBP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |
Canonical SMILES | COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |
Chemical Structure and Properties
Dihydrobiochanin A is classified as a hydroxyisoflavanone and methoxyisoflavanone that is functionally related to biochanin A . The compound is formally known by its IUPAC name 5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one .
Basic Chemical Identifiers
The basic chemical identifiers and properties of dihydrobiochanin A are summarized in the table below:
Parameter | Value |
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Common Name | Dihydrobiochanin A, 2,3-Dihydrobiochanin A |
CAS Number | 83920-62-1 |
Molecular Formula | C₁₆H₁₄O₅ |
Molecular Weight | 286.28 g/mol |
Exact Mass | 286.084 g/mol |
InChI | InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3 |
InChIKey | XPZQBSCTDLGDBP-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that influence its biological activity and interactions:
Property | Value |
---|---|
XLogP3-AA | 2.9 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 2 |
PSA | 75.99 |
LogP | 2.46530 |
Structural Characteristics
Dihydrobiochanin A is characterized by a 2,3-dihydrochromen-4-one core structure with hydroxyl groups at positions 5 and 7, and a 4-methoxyphenyl group at position 3. The presence of the 4-methoxy group on the B-ring is a defining characteristic that distinguishes it from other related isoflavanones . The 2,3-dihydro nature of the compound differentiates it from biochanin A, which contains a double bond at this position.
Natural Sources and Occurrence
Plant Sources
Dihydrobiochanin A has been identified in several plant species, with notable concentrations in:
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Swartzia polyphylla DC heartwood - A significant natural source where it was isolated along with other flavonoids
Biosynthetic Pathway
Dihydrobiochanin A is involved in the metabolic pathway of biochanin A. The enzyme biochanin-A reductase uses dihydrobiochanin A and NADP+ to produce biochanin A, NADPH, and H+ . This indicates that dihydrobiochanin A serves as a precursor in the biosynthesis of biochanin A in plants.
Biological Activities
Antimicrobial Properties
Dihydrobiochanin A exhibits significant antimicrobial activities that have been documented in several studies:
Antifungal Activity
Research has confirmed that dihydrobiochanin A possesses antifungal properties, making it a potential natural fungicide . While specific mechanisms of action aren't fully elucidated in the available literature, this activity positions it as a compound of interest for agricultural and pharmacological applications.
Antibacterial Activity
One of the most significant biological activities of dihydrobiochanin A is its antibacterial effect against cariogenic bacteria, particularly mutans Streptococci . This property was discovered when the compound was isolated from Swartzia polyphylla DC heartwood, along with other flavonoids including ferreirin and darbergioidin .
A comparative study of various flavonoids demonstrated the antibacterial potency of dihydrobiochanin A, suggesting structure-activity relationships that may inform future antimicrobial agent development .
Phytotoxic Effects
Studies have investigated the phytotoxicity of biochanin A and its transformation products, including dihydrobiochanin A, on selected weed species. Research has shown that the treated root samples contained higher concentrations of biochanin A, genistein, pratensein, and dihydrobiochanin A than shoot samples . This suggests potential applications in weed management strategies.
Metabolism and Transformation
Relationship with Biochanin A
Dihydrobiochanin A is intricately linked to the metabolism of biochanin A. It serves as both:
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A precursor in biochanin A synthesis - The enzyme biochanin-A reductase utilizes dihydrobiochanin A as a substrate
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A transformation product of biochanin A - It can be formed through the reduction of biochanin A
Plant Metabolism
In plant systems, dihydrobiochanin A has been identified as a transformation product when biochanin A is metabolized. This was demonstrated in studies examining the uptake and transformation of biochanin A in selected weed species, where dihydrobiochanin A was found alongside other metabolites such as genistein and pratensein .
Hazard Type | Classification |
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Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3, Respiratory system |
Research Applications and Future Perspectives
Current Research Applications
Dihydrobiochanin A is primarily used in research settings to study:
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Antibacterial activity against oral pathogens
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Natural product isolation techniques
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Phytochemical analysis of medicinal plants
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Structure-activity relationships of flavonoids
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Metabolic pathways of isoflavones
Analytical Detection Methods
Dihydrobiochanin A has been detected and characterized using several analytical techniques:
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